Nitrofen

説明

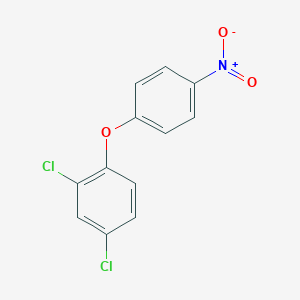

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-1-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-1-6-12(11(14)7-8)18-10-4-2-9(3-5-10)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITQUSLLOSKDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3, Array | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020970 | |

| Record name | Nitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrofen appears as colorless crystals or black solid. Used as a pre- or post-emergence herbicide., Colorless to brown solid; Darkens on light exposure; [ICSC] White, yellow, or dark brown solid; [HSDB] Yellow crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-BROWN CRYSTALLINE POWDER. TURNS DARK ON EXPOSURE TO LIGHT. | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrofen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

356 to 374 °F at 0.25 mmHg (NTP, 1992), BP: 180-190 °C at 0.25 mm Hg, at 101.3kPa: 368 °C | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>200 °C c.c. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 1.0 mg/L at 22 °C, In water, 0.7-1.2 ppm at 22 °C, Soluble in ethanol 40, n-hexane 280, benzene 2000 (all in g/kg at 20 °C), 0.001 mg/mL at 22 °C, Solubility in water, g/100ml at 22 °C: 0.0001 | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.33 at 90 °C, 1.3 g/cm³ | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8e-06 mmHg at 104 °F (NTP, 1992), 1.06 mPa /7.951X10-6 mm Hg/ at 40 °C, Vapor pressure, Pa at 40 °C: 0.001 | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

A sample reported ... to be more than 98% pure was found ... to contain the following five impurities at unspecified levels: para-chloronitrobenzene, bis(para-nitrophenyl)ether, 2,4-dichloro-2,2-dinitrophenyl ether, 2-chloro-4-nitrodiphenyl ether and 4-chloro-4-nitrophenyl ether. Four other unidentified impurities were also observed in the mg/kg (ppm) range. Technical nitrofen may also contain 2,7-dichlorodibenzodioxin. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, White solid, Crystals, Yellow crystalline solid, Free-flowing solid, dark brown color | |

CAS No. |

1836-75-5 | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrofen [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001836755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(4-nitrophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71UYG034A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

158 to 160 °F (NTP, 1992), 70-71 °C, 70 °C | |

| Record name | NITROFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrofen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0929 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Environmental Dynamics and Ecotoxicological Implications of Nitrofen

Environmental Distribution and Persistence of Nitrofen Residues

This compound, a diphenyl ether herbicide, has been subject to extensive environmental study due to its persistence and potential for widespread distribution. Once introduced into the environment, its fate is governed by a complex interplay of physical, chemical, and biological processes that dictate its presence in various environmental compartments, including soil and aquatic systems.

Soil Matrix Interactions: Adsorption, Desorption, and Mobility

The behavior of this compound in the terrestrial environment is largely controlled by its interactions with the soil matrix. These interactions, primarily adsorption and desorption, determine its mobility and, consequently, its potential to contaminate groundwater or be transported to surface water bodies.

The retention of this compound in soil is strongly influenced by the soil's composition, particularly its organic matter and clay content. Studies have consistently shown that this compound is readily adsorbed by soils, with the degree of adsorption correlating with the organic carbon content. Muck soils, which are rich in organic matter, exhibit a high capacity for this compound adsorption. frontiersin.orgnih.gov This strong adsorption is a key factor in limiting the mobility of the herbicide in the soil profile.

Research has demonstrated that both muck soil and bentonite (B74815) clay, when saturated with hydrogen or calcium ions, readily adsorb this compound from aqueous solutions. frontiersin.org In contrast, kaolinite (B1170537) clay shows only slight adsorption of the compound. frontiersin.org This indicates that the type of clay mineral, in addition to the organic matter content, plays a significant role in the retention of this compound. The strong binding to organic matter and certain clays (B1170129) means that very little of the adsorbed this compound is subsequently desorbed, further reducing its mobility. frontiersin.org

Table 1: Influence of Soil Composition on this compound Persistence

| Soil Type | Initial Concentration (ppm) | % Persisted after 16 weeks (Natural) | % Persisted after 16 weeks (Sterilized) | Key Finding |

|---|---|---|---|---|

| Sandy Loam | 10 | ~15% | ~94% | Lower persistence in natural soil suggests microbial degradation. nih.gov |

| Muck | 10 | ~38% | ~82% | Higher persistence in muck soil is linked to its high organic matter content. nih.gov |

| Sand | ~2 | ~2% | Not Available | Less persistent in sand compared to muck soil. nih.gov |

The potential for this compound to leach through the soil profile and contaminate groundwater is considered to be low. This is a direct consequence of its strong adsorption to soil particles, particularly in soils with high organic matter content. nih.gov

Laboratory studies using soil columns have confirmed the limited mobility of this compound. In experiments with both silt loam and fine sand soils, there was essentially no movement of the herbicide through 5-cm columns. frontiersin.org Further studies have shown that the leaching of this compound by water through sand is negligible, and it is even more strongly adsorbed onto organic soil, effectively preventing its downward movement. nih.gov This strong adsorption to soil particles makes it unlikely that this compound will leach into groundwater.

Aquatic System Contamination and Distribution

Despite its low mobility in soil, this compound has been detected in various components of aquatic ecosystems. Its presence in these systems is a concern due to its potential ecotoxicological effects.

Monitoring studies have confirmed the presence of this compound in surface water, the pore water within sediments, and the sediments themselves. In a study of the Beijing Guanting reservoir in China, this compound was detected in all three of these compartments. researchgate.net The concentrations were found to be highest in the sediment, lower in the pore water, and lowest in the surface water. researchgate.net This distribution pattern is consistent with this compound's chemical properties, particularly its tendency to adsorb to particulate matter. When released into water, this compound adsorbs to sediment particles, leading to its accumulation in the sediment layer. researchgate.net

Table 2: Distribution of this compound in an Aquatic Reservoir

| Aquatic Compartment | Relative this compound Concentration | Primary Reason for Distribution |

|---|---|---|

| Sediment | Highest | Strong adsorption to sediment particles. researchgate.net |

| Pore Water | Lower | Equilibrium between sediment and water phases. researchgate.net |

| Surface Water | Lowest | Lower water solubility and adsorption to suspended particles. researchgate.net |

The concentrations of this compound in aquatic systems are not static and can exhibit temporal variations. These fluctuations are often linked to agricultural practices and environmental conditions. For instance, in the Beijing Guanting reservoir, a study confirmed the continuing presence of this compound in the sediment, pore water, and surface water, with concentrations being highest during the times of pesticide application. researchgate.net During the rest of the year, the concentrations were generally lower. researchgate.net This indicates that runoff from agricultural fields following herbicide application is a significant pathway for the introduction of this compound into aquatic environments. Photodecomposition is also a relevant process, with studies showing that 65% of this compound in water can be broken down in the first week by sunlight. researchgate.net

Iii. Biotransformation and Degradation Pathways of Nitrofen in Environmental and Biological Systems

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-living chemical and physical processes in the environment. wikipedia.org For Nitrofen, a significant abiotic degradation pathway is photodecomposition.

This compound is susceptible to degradation by sunlight. nih.gov When aqueous suspensions of this compound are exposed to sunlight or simulated sunlight, the ether linkage is rapidly cleaved. acs.org This photodecomposition results in the formation of several products, with 2,4-dichlorophenol (B122985) and p-nitrophenol being the primary metabolites. acs.orgarc.sci.eg

Further research into the photolysis of this compound has identified other products, including 2,4-dichloro-4'-aminodiphenyl ether, which was reported as a major degradation product, and the formation of brown polymeric material when thin films of this compound are irradiated. nih.gov The rate of this photoreaction is notably influenced by the hydroxide (B78521) concentration. nih.gov

| Product | Description | Reference |

|---|---|---|

| 2,4-dichlorophenol | A primary product from the cleavage of the ether linkage. | acs.orgarc.sci.eg |

| p-nitrophenol | Another primary product from the cleavage of the ether linkage. | acs.orgarc.sci.eg |

| 2,4-dichloro-4'-aminodiphenyl ether | Reported as a major photodegradation product. | nih.gov |

| Polymeric material | Brown-colored material formed from irradiated this compound films. | nih.gov |

Biotic Degradation Pathways in Environmental Compartments

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. nih.gov In the case of this compound, both fungi and bacteria have been shown to play a role in its metabolism.

Microorganisms in the soil and other environmental compartments can metabolize this compound through various enzymatic reactions. arc.sci.egamanote.com These processes are key to the natural attenuation of this herbicide. The initial step in the microbial metabolism of this compound is often the hydrolysis of the ether linkage, yielding p-nitrophenol and 2,4-dichlorophenol. arc.sci.eg

White-rot fungi, a type of Basidiomycete, are known for their ability to degrade a wide array of persistent aromatic pollutants. ethz.chmdpi.com These fungi produce powerful lignin-degrading enzymes that can also break down compounds like this compound. mdpi.commdpi.com For instance, the lignin-degrading basidiomycete Coriolus versicolor has been identified to degrade this compound. ethz.ch The initial metabolites in this fungal degradation are p-Nitrophenol and 2,4-Dichlorophenol. ethz.ch Saprotrophic fungi, including many Basidiomycetes, are crucial in the decomposition of organic matter and can degrade complex substances like lignin (B12514952) and, by extension, certain pollutants. nih.gov

Certain bacteria are also capable of metabolizing this compound. A notable example is Sphingomonas wittichii RW1, a bacterium with a broad substrate specificity for diphenyl ether herbicides. ethz.chdoe.gov This bacterium was isolated for its ability to mineralize the backbone of dioxin pollutants and co-oxidize chlorinated congeners of dibenzo-p-dioxin (B167043) and dibenzofuran. doe.gov The degradation of diphenyl ethers by bacteria like Sphingomonas is typically catalyzed by a multi-component dioxygenase system. ethz.ch

The biotransformation of this compound by Sphingomonas wittichii RW1 involves an initial reduction of the nitro group, which is then followed by N-acetylation. ethz.ch The cleavage of the diaryl ether bond is also a feature of this compound metabolism in this strain. ethz.ch

Microbial Metabolism of this compound

Bacterial Biotransformation Mechanisms (e.g., Sphingomonas wittichii)

Reductive Transformations of Nitro Groups

The reduction of the nitro group is a critical step in the biodegradation of many nitroaromatic compounds, including this compound. nih.govacs.org This transformation is often the initial reaction in the metabolic pathway. nih.gov In anaerobic conditions, bacteria can reduce the nitro group to the corresponding amine via nitroso and hydroxylamino intermediates. nih.gov This process can be a key detoxification step, as the resulting amines are often less toxic and more amenable to further degradation. nih.gov The reduction of the nitro group to a hydroxylamine (B1172632) is a common initial step in the productive metabolism of various nitroaromatic compounds, which then undergoes enzyme-catalyzed rearrangements to hydroxylated compounds that can enter ring-fission pathways. nih.gov

| Organism Type | Specific Example | Key Metabolic Action | Primary Metabolites | Reference |

|---|---|---|---|---|

| Fungus (Basidiomycete) | Coriolus versicolor | Degradation via lignin-degrading enzymes. | p-Nitrophenol, 2,4-Dichlorophenol | ethz.ch |

| Bacteria | Sphingomonas wittichii RW1 | Initial reduction of nitro group followed by N-acetylation and ether bond cleavage. | Not explicitly detailed in the provided context. | ethz.ch |

Cleavage of Diaryl Ether Bonds

The cleavage of the diaryl ether bond is a critical step in the degradation of this compound. This process breaks the molecule into two smaller aromatic compounds, which can then undergo further transformation. The mechanism of this cleavage can differ between prokaryotic and eukaryotic organisms. ethz.ch

In eukaryotes, such as the white-rot fungus Coriolus versicolor, the degradation of diphenyl ether herbicides like this compound is initiated by enzymes like monooxygenases or peroxidases. ethz.ch Studies have identified the initial products of this compound degradation by C. versicolor as p-nitrophenol and 2,4-dichlorophenol, confirming the cleavage of the ether linkage. ethz.ch In contrast, bacterial degradation of diaryl ethers is typically catalyzed by multi-component dioxygenase systems. ethz.ch For instance, the bacterium Sphingomonas wittichii RW1 is known to metabolize diphenyl ether herbicides by dissociating the diaryl ether bond. ethz.ch

The cleavage reaction in aryl alkyl ethers, a related structure, is often facilitated by strong acids, which protonate the ether oxygen to create a good leaving group. libretexts.orgmasterorganicchemistry.com However, diaryl ethers are generally resistant to cleavage by acids alone. libretexts.orglibretexts.org In environmental and biological systems, enzymatic catalysis is the primary mechanism. For example, research on lignin, which contains diaryl ether linkages, shows that palladium-catalyzed hydrogenolysis can cleave these bonds, producing monomers and other aromatic compounds. nih.gov Similarly, electrochemical methods have been developed that facilitate the cleavage of diaryl ether C–O bonds under mild conditions. rsc.org

Acetylation Processes of Metabolites

Acetylation is a significant metabolic pathway for this compound, particularly following the reduction of its nitro group. ethz.ch N-acetylation involves the transfer of an acetyl group, typically from acetyl-coenzyme A (acetyl-CoA), to the nitrogen atom of an amine. creative-proteomics.com This reaction is catalyzed by enzymes known as N-terminal acetyltransferases (NATs). wikipedia.org

In the context of this compound degradation, the bacterium Sphingomonas wittichii RW1 first reduces the nitro group to an amino group, forming an aminothis compound intermediate. This intermediate then undergoes N-acetylation. ethz.ch This process is a common detoxification pathway for aromatic amines in various organisms. nih.gov The addition of the acetyl group generally increases the hydrophobicity of the molecule and can alter its biological activity. wikipedia.org In skin cells, for example, N-acetylation of aromatic amines by the enzyme N-acetyltransferase 1 is a primary detoxification step that can reduce systemic exposure. nih.gov

The process of N-acetylation is a widespread and crucial biochemical reaction, involved in everything from post-translational protein modification to the metabolism of xenobiotics. creative-proteomics.comnih.govmdpi.com The acetyl group itself is a key molecule in various metabolic pathways, including the breakdown of carbohydrates and fatty acids. creative-proteomics.com

Identification of Key Degradation Products and Intermediates

The biodegradation of this compound in different systems leads to a variety of intermediate and final products. The specific metabolites identified depend on the organism and the environmental conditions (aerobic vs. anaerobic).

One of the primary initial steps in the degradation pathway is the cleavage of the diaryl ether bond. ethz.ch Research on the fungus Coriolus versicolor has shown that this cleavage results in the formation of p-Nitrophenol and 2,4-Dichlorophenol . ethz.ch

Another major pathway involves the reduction of the nitro group. In bacteria like Sphingomonas wittichii RW1, this leads to an amino derivative which is then acetylated. ethz.ch Anaerobic bacteria are known to reduce nitroaromatic compounds via nitroso and hydroxylamino intermediates to the corresponding amines. nih.gov Therefore, key intermediates include aminothis compound and its acetylated form, N-acetyl-aminothis compound .

Further degradation of these primary products can occur. For example, the degradation of p-nitrophenol can proceed through intermediates like 4-nitrocatechol , hydroquinone , and eventually lead to ring cleavage. cdc.gov

The table below summarizes the key degradation products and intermediates identified in various studies.

| Degradation Product/Intermediate | Precursor/Pathway | Organism/System |

| p-Nitrophenol | Diaryl Ether Cleavage | Coriolus versicolor (fungus) |

| 2,4-Dichlorophenol | Diaryl Ether Cleavage | Coriolus versicolor (fungus) |

| Aminothis compound | Nitro Group Reduction | Sphingomonas wittichii RW1 (bacterium) |

| N-acetyl-aminothis compound | Acetylation of Aminothis compound | Sphingomonas wittichii RW1 (bacterium) |

| 4-Nitrocatechol | Degradation of p-Nitrophenol | Microbial Degradation |

| Hydroquinone | Degradation of p-Nitrophenol | Microbial Degradation |

Mammalian Metabolism and Excretion of this compound

Material Balance Studies and Elimination Kinetics

Understanding the fate of this compound in mammals involves examining its absorption, distribution, metabolism, and excretion. While specific material balance studies for this compound are not extensively detailed in the available literature, data from related nitroaromatic compounds provide insight into the likely kinetics.

For instance, studies on nitrobenzene (B124822) in rats show that the concentration of covalently bound radiolabelled material in erythrocytes peaked 24 hours after oral administration. nih.gov In mice, the peak was reached earlier, at 10 hours, suggesting species-specific differences in elimination kinetics. nih.gov The half-life of nitrophenols in soil and water can vary from days to weeks, indicating their persistence, which may also be reflected in biological systems. cdc.gov The degradation of this compound in soil, for example, is significantly influenced by microbial activity, with persistence being much higher in sterilized soil. nih.gov This suggests that gut microbiota could play a role in the metabolism and elimination of ingested this compound in mammals.

Tissue Distribution and Accumulation Patterns

Following absorption, this compound and its metabolites are distributed throughout the body, with accumulation observed in specific tissues. Studies on related nitroaromatic compounds indicate that adipose tissue is a significant site of accumulation. Research on nitro-fatty acids, for example, revealed preferential accumulation in adipose tissue in rats over a two-week period following oral administration. nih.govnih.gov This suggests that lipophilic compounds like this compound could be stored in fat deposits.

Other tissues can also be affected. Studies with radiolabelled nitrobenzene showed that total and covalently bound concentrations were significantly higher in the erythrocytes of rats compared to mice. nih.gov This accumulation was linked to red blood cell damage and subsequent engorgement of the spleen, as the spleen works to remove damaged erythrocytes. nih.gov Research on N-nitrosodibutylamine in rats identified the liver, nasal mucosa, lung, and esophagus as sites of metabolic activity, indicating distribution to these tissues. nih.gov While the urinary bladder was not a site of metabolism, it is a target for toxicity, likely from metabolites excreted in the urine. nih.gov This pattern of distribution and accumulation in specific tissues is crucial for understanding the compound's organ-specific effects.

| Compound Studied | Key Tissues of Accumulation/Metabolism | Animal Model | Finding |

| Nitro-fatty acids | Adipose Tissue | Rats, Mice | Preferential accumulation and incorporation into lipids. nih.govnih.gov |

| Nitrobenzene | Erythrocytes, Spleen | Rats, Mice | Accumulation of metabolites leading to red blood cell damage. nih.gov |

| N-nitrosodibutylamine | Liver, Nasal Mucosa, Lung, Esophagus | Rats | Indicated sites of active metabolism. nih.gov |

Metabolic Activation to Reactive Intermediates

The biological activity of this compound is linked to its metabolic activation into reactive intermediates. This process is a common feature of aromatic nitro compounds. nih.gov The primary pathway involves the reduction of the nitro group, a reaction catalyzed by various enzymes, including cytochrome P450 oxidases. nih.govnih.govwikipedia.org

This reduction is a stepwise process, forming nitroso and subsequently N-hydroxylamino intermediates. nih.govnih.gov The N-hydroxylamino metabolite is particularly important, as it can be further converted into a highly reactive electrophilic intermediate. nih.gov This can occur through several mechanisms, including esterification (e.g., by sulfotransferases or acetyltransferases) or protonation, which creates a good leaving group. nih.govnih.gov

The resulting reactive species, such as a nitrenium ion, can then form covalent bonds with cellular macromolecules, including proteins and nucleic acids (DNA). nih.govnih.gov This covalent binding can disrupt cellular function and is a key mechanism of toxicity for many aromatic amines and nitro compounds. nih.gov For example, after administration of nitrobenzene to rats, its metabolites were found to bind covalently to hemoglobin in erythrocytes. nih.gov This process of metabolic activation and subsequent macromolecular binding is a critical determinant of the compound's potential adverse effects. The generation of these reactive intermediates can also lead to the production of reactive oxygen species (ROS), contributing to oxidative stress. nih.govresearchgate.netmdpi.com

Iv. Advanced Toxicological Research on Nitrofen: Mechanisms of Action and Health Outcomes

Carcinogenic Potential and Mechanisms

Nitrofen is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals. oup.com Oral exposure to this compound has been shown to cause tumors in multiple rodent species at different tissue sites. oup.com

Dietary administration of technical-grade this compound has been demonstrated to be a liver carcinogen in B6C3F1 mice of both sexes. nih.gov Studies have shown that oral exposure to this compound leads to the development of both benign and malignant liver tumors in mice. oup.com Specifically, hepatocellular adenomas and carcinomas were observed in both male and female mice, while hemangiosarcomas of the liver were also noted in males. oup.comnih.gov The incidence of hepatocellular carcinoma at both high and low dose levels was highly significant when compared to control groups. nih.gov

Interestingly, a comparison of the histological characteristics of liver tumors induced by this compound with those that occur naturally in control mice revealed distinct morphological differences. ornl.govnih.gov this compound-induced tumors generally consisted of solid sheets of enlarged eosinophilic hepatocytes with enlarged and hyperchromatic nuclei. ornl.govnih.gov In contrast, spontaneous neoplasms were predominantly composed of smaller basophilic cells arranged in trabeculae. ornl.govnih.gov This finding suggests that this compound induces unique liver tumors rather than simply promoting the development of spontaneous neoplasms. ornl.govnih.gov

| Species | Sex | Tumor Type | Significance |

|---|---|---|---|

| B6C3F1 Mice | Male & Female | Hepatocellular Adenoma | Significant |

| B6C3F1 Mice | Male & Female | Hepatocellular Carcinoma | Highly Significant |

| B6C3F1 Mice | Male | Hemangiosarcoma | Significant |

In addition to its effects on the liver, this compound has been identified as a carcinogen for the pancreas in female Osborne-Mendel rats. nih.gov Dietary administration of this compound was associated with a statistically significant positive association with the concentration of the chemical and the incidence of pancreatic carcinomas in female rats. nih.gov The incidence of these tumors in high-dose female rats was significant when compared to the control groups. nih.gov However, due to poor survival rates related to chemical toxicity, the carcinogenicity of this compound in male rats could not be evaluated in the same study. nih.gov

| Species | Sex | Tumor Type | Significance |

|---|---|---|---|

| Osborne-Mendel Rat | Female | Pancreatic Carcinoma | Significant |

The genotoxic and mutagenic potential of this compound has been the subject of various studies, with results that have at times appeared inconsistent.

Results from in vitro mutagenicity assays, particularly the Salmonella typhimurium (Ames) test, have been varied. nih.govoup.com Some studies reported this compound to be mutagenic in strains like TA98 and TA100, both with and without metabolic activation from rat liver S9 preparations. oup.com Conversely, other research has indicated that purified this compound lacks mutagenic activity in Salmonella typhimurium TA100, and that the positive results observed in some technical-grade samples may be attributable to the presence of mutagenic impurities, such as bis(4-nitrophenyl) ether. nih.govoup.com

In other in vitro assays using cultured mouse lymphoma cells and human lymphocytes, this compound did not show an increase in forward mutation or unscheduled DNA repair synthesis. ornl.gov

Several in vivo studies have suggested that this compound is not genotoxic. ornl.gov No chromosomal aberrations were observed in rats or in freshly germinated barley roots exposed to this compound. ornl.gov Furthermore, mice exposed to this compound did not exhibit an increase in the number of micronuclei in polychromatic erythrocytes. ornl.gov

| Assay Type | Test System | Result | Notes |

|---|---|---|---|

| Ames Test | Salmonella typhimurium TA98, TA100 | Variable (Positive/Negative) | Positive results may be due to impurities in technical-grade samples. nih.govoup.com |

| Mouse Lymphoma Assay | Cultured Mouse Lymphoma Cells | Negative | No increase in forward mutation observed. ornl.gov |

| Unscheduled DNA Synthesis | Cultured Human Lymphocytes | Negative | No increase in DNA repair synthesis. ornl.gov |

| Chromosomal Aberration | Rats, Barley Roots | Negative | No chromosomal aberrations observed. ornl.gov |

| Micronucleus Test | Mice | Negative | No increase in micronuclei in polychromatic erythrocytes. ornl.gov |

The mutagenicity of this compound appears to be highly dependent on its metabolic activation. As a nitroarene, this compound can be activated to a mutagen through the reduction of its nitro group to a hydroxylamine (B1172632), which can then form a reactive ester. oup.com

Studies using genetically engineered Salmonella typhimurium strains have provided significant insight into this process. This compound itself was inactive in the parental bacterial strains. oup.com However, it became mutagenic when human sulfotransferase SULT1A1 was expressed in these strains. oup.com This activation was dependent on the presence of an endogenous bacterial nitroreductase. oup.com Other human sulfotransferases (SULT1A3 and SULT1C1) and the human N-acetyltransferase NAT2 also activated this compound, but less efficiently than SULT1A1. oup.com Interestingly, the corresponding rat and mouse SULT1A1 enzymes were less effective at activating this compound than the human enzyme, suggesting a potential for greater susceptibility in humans compared to the rodents used in long-term carcinogenicity studies. oup.com

The metabolic activation pathways for nitroaromatic compounds generally involve a series of reduction steps:

Reduction of the nitro group to a nitroso-aromatic compound.

Further reduction to an N-hydroxyamino aromatic compound.

Final reduction to the aminoaromatic compound.

The N-hydroxyamino metabolite is capable of binding to DNA. researchgate.net For some nitroaromatic compounds, this metabolite requires further activation through O-esterification to exert its full biological activity. researchgate.net These findings highlight that the genotoxic potential of this compound is intricately linked to specific metabolic pathways, particularly those involving sulfation and acetylation, which can convert it into a DNA-reactive species.

Human Carcinogenic Risk Assessment Based on Animal Evidence

While no epidemiological studies have directly evaluated the relationship between human cancer and specific exposure to this compound, the U.S. National Toxicology Program's Report on Carcinogens lists this compound as "reasonably anticipated to be a human carcinogen". nih.govnih.gov This classification is predicated on sufficient evidence of carcinogenicity derived from studies in experimental animals. nih.govnih.gov The International Agency for Research on Cancer (IARC) classifies this compound in Group 2B, indicating it is "possibly carcinogenic to humans," based on sufficient evidence in animals. ornl.gov

Oral administration of technical-grade this compound in animal bioassays has been shown to induce tumors in multiple rodent species and at different tissue sites. nih.govnih.gov Dietary exposure led to the development of both benign and malignant liver tumors in mice, including hepatocellular adenoma, hepatocellular carcinoma, and hemangiosarcoma. nih.gov In female Osborne-Mendel rats, a statistically significant association was observed between the concentration of this compound in the diet and the incidence of pancreatic carcinomas. nih.gov

Table 1: Summary of Carcinogenicity Findings for this compound in Animal Studies

| Species | Sex | Target Organ | Tumor Type |

|---|---|---|---|

| B6C3F1 Mice | Male & Female | Liver | Hepatocellular Carcinoma nih.gov |

| B6C3F1 Mice | Male & Female | Liver | Hepatocellular Adenoma nih.gov |

| B6C3F1 Mice | Male | Liver | Hemangiosarcoma nih.govnih.gov |

| Osborne-Mendel Rats | Female | Pancreas | Carcinoma nih.govnih.gov |

Teratogenic and Developmental Toxicity Research

This compound is recognized as a potent teratogen in animal models, capable of inducing significant developmental abnormalities. nih.gov When administered to pregnant rats during organogenesis, it can lead to a range of malformations in the heart, kidneys, diaphragm, and lungs, even in the absence of overt maternal toxicity. nih.gov

Systemic Malformations Induced by Prenatal Exposure

Prenatal exposure to this compound in animal models results in a spectrum of systemic malformations, with particularly well-documented effects on the pulmonary and cardiovascular systems.

A primary and extensively studied consequence of in utero this compound exposure is pulmonary hypoplasia, a condition characterized by incomplete lung development. nih.govnih.gov This condition is a significant contributor to neonatal mortality in animal models, primarily due to respiratory distress. nih.gov The underdeveloped lungs exhibit structural deficits that lead to a reduced surface area for gas exchange and diminished lung compliance. nih.gov Research indicates that this compound interferes directly with the early stages of lung development, attenuating epithelial cell differentiation and branching morphogenesis even before the diaphragm fully forms. nih.gov

At the cellular level, this compound has been shown to suppress the proliferation of type II pneumocytes, a critical cell type in the lung's alveolar lining. nih.gov Studies using cultured A549 cells (a human lung adenocarcinoma cell line often used as a model for type II pneumocytes) demonstrated that this compound inhibits cell proliferation in a dose- and time-dependent manner. nih.gov This inhibition is accompanied by a downregulation of the proliferating cell nuclear antigen (PCNA), leading to decreased DNA synthesis and cell cycle arrest. nih.gov

A substantial body of evidence points to the interference with the retinoic acid (RA) signaling pathway as a key mechanism behind this compound's teratogenic effects, particularly on lung development. nih.govmedscape.com Retinoic acid, an active metabolite of vitamin A, is crucial for regulating cellular proliferation, differentiation, and patterning during embryonic lung development. nih.gov

Several studies suggest that this compound disrupts this pathway. It has been proposed that this compound may inhibit retinal dehydrogenase 2 (RALDH2), a key enzyme in the synthesis of retinoic acid. nih.gov Research has also shown that in this compound-induced hypoplastic lungs, the expression of other enzymes involved in RA metabolism is altered. nih.gov Supplementation with retinoic acid in animal models has been shown to improve lung branching in this compound-induced hypoplastic lungs, further supporting the hypothesis that this compound's teratogenicity is mediated, at least in part, through the disruption of RA signaling. nih.gov

In addition to its effects on the lungs, prenatal this compound exposure is known to induce a variety of congenital cardiovascular anomalies in rat fetuses. nih.gov Studies designed to characterize these defects found that the timing of exposure during gestation is critical, with the 11th day being the most sensitive period for inducing heart and great vessel malformations in rats. nih.gov

The most frequently observed cardiovascular defect was the ventricular septal defect, which accounted for more than half of all such irregularities. nih.gov Other common anomalies included those affecting the aortic arch and tetralogy of Fallot. nih.gov Certain complex cardiac anomalies, such as tetralogy of Fallot and pulmonary atresia with a ventricular septal defect, were specifically observed in litters exposed to this compound on the 11th day of gestation. nih.gov Research also suggests that nonmechanical factors, potentially directed by this compound itself, play an early role in the pathogenesis of both heart and lung hypoplasia. nih.gov

Table 2: Common Cardiovascular Malformations Induced by Prenatal this compound Exposure in Rats

| Malformation Category | Specific Anomaly |

|---|---|

| Septal Defects | Ventricular Septal Defect nih.gov |

| Aortic Arch Anomalies | Anomalous Right Subclavian Artery with Left Aortic Arch nih.gov |

| Conotruncal Defects | Tetralogy of Fallot nih.gov |

| Conotruncal Defects | Pulmonary Atresia with Ventricular Septal Defect nih.gov |

Renal and Urogenital System Aberrations (e.g., Hydronephrosis)

Exposure to this compound during organogenesis has been linked to significant abnormalities in the developing renal and urogenital systems. A prominent finding in animal models, particularly rats, is the induction of hydronephrosis, a condition characterized by the dilation of the renal pelvis due to obstruction of urine outflow. nih.govrarediseases.org Studies have shown that prenatal this compound exposure can lead to a high frequency of slight to severe dilation of the renal pelvis in surviving offspring. nih.gov

Research investigating the postnatal consequences of these fetal renal changes has demonstrated that the effects can be persistent. In one study, the dilated renal pelvis induced in fetal rats persisted into the postnatal period and was associated with functional deficits, such as a reduced ability to concentrate urine. medscape.com Further studies in mice have also documented urinary tract anomalies, including renal agenesis (the complete absence of one or both kidneys) and elevated kidney weights in fetuses exposed to high doses of this compound. clevelandclinic.org

In some cases, this compound-induced renal abnormalities are associated with pulmonary hypoplasia. However, research has also shown that kidneys in this compound-exposed fetuses can be hypoplastic (underdeveloped) themselves. This has led to suggestions that a disruption in the retinoid signaling pathway could be a common mechanism underlying both lung and kidney hypoplasia observed in this model. wikipedia.org

Ocular and Craniofacial Defects (e.g., Microphthalmia, Cleft Palate)

Developmental exposure to this compound has been shown to cause significant ocular and craniofacial malformations. In studies using CD1 mice, high doses of this compound administered during gestation resulted in several craniofacial defects, including cleft palate and exencephaly/encephalocele (a neural tube defect where the brain is located outside the skull). clevelandclinic.org

While direct studies on this compound-induced microphthalmia (abnormally small eyes) are limited, environmental and maternal risk factors have been implicated in this condition. medlineplus.gov Exposure to certain teratogenic medications during pregnancy is a known risk factor for a spectrum of developmental eye abnormalities including microphthalmia, anophthalmia (absence of the eye), and coloboma (a gap in the structures of the eye). gene.vision

Harderian Gland Dysgenesis

A notable and specific effect of prenatal this compound exposure is the agenesis or dysgenesis of the Harderian glands. These are large glands located in the eye socket of many terrestrial vertebrates that secrete a lipid-rich substance to lubricate the eye and nictitating membrane. Studies in Sprague-Dawley rats have demonstrated that dermal application of this compound to the mother during gestation leads to a high incidence of missing or reduced Harderian glands in the offspring. nih.gov This effect was significant enough that the weight of the Harderian glands was found to be depressed in surviving pups. nih.govnih.gov The absence or reduction in the size of these glands is a consistent finding in studies examining the teratogenic effects of this compound in rodents. nih.gov

Skeletal Development Abnormalities

In contrast to its potent effects on visceral organs, this compound does not appear to be a primary teratogen for the skeletal system. Multiple studies in rats have explicitly reported that skeletal malformations were not observed, even when fetuses were examined after alizarin staining, a method used to visualize bone. semanticscholar.orgnih.gov This lack of effect on the skeleton is considered a key feature of this compound's specific teratogenic profile, suggesting it perturbs developmental processes that are highly selective for certain embryonic tissues while sparing others, like the embryonic limb buds which are typically susceptible to teratogenic insults. semanticscholar.org

While direct skeletal malformations are not a characteristic outcome, some research has touched upon pathways related to bone development in the context of other this compound-induced defects. For instance, in the this compound-induced model of congenital diaphragmatic hernia (CDH), a condition where this compound has a profound effect, research has shown a disruption of the bone morphogenetic protein receptor 2 (BMPR2) signaling pathway. nih.gov However, this finding is linked to the pathogenesis of pulmonary vasculogenesis and pulmonary hypertension associated with CDH, rather than indicating a direct impact on the development of the fetal skeleton. nih.gov

Mechanisms of this compound-Induced Teratogenesis

The teratogenic activity of this compound is distinguished by its specific pattern of visceral malformations, which occur in the absence of significant maternal toxicity or broad embryolethality. science.govnih.gov Accumulating evidence strongly indicates that this compound exerts its teratogenic effects not through a direct mutagenic insult to the embryo, but by inducing profound alterations in thyroid hormone homeostasis. semanticscholar.orgscience.govnih.govnih.gov

The central hypothesis is that prenatal exposure to this compound results in a premature and pharmacological thyromimetic challenge to the developing embryo. semanticscholar.orgscience.govnih.gov This untimely exposure to thyroid hormone-like activity is believed to be the root cause of abnormal morphogenesis in target organs such as the heart, lungs, and kidneys. science.govnih.gov

Two primary mechanisms have been proposed to explain this thyromimetic challenge:

Direct Receptor Interaction: this compound itself, or one of its metabolites, possesses a stereochemical structure similar to that of thyroid hormones. nih.gov This structural similarity may allow the parent compound or a metabolite to bind directly to the embryonic nuclear receptors for triiodothyronine (T3), leading to altered gene expression and subsequent abnormal differentiation of target organs. science.govnih.gov

Altered Maternal Thyroid Status: this compound exposure can disrupt the mother's thyroid function, leading to an increased availability of free thyroid hormones in the maternal circulation. This, in turn, could increase the placental transport of these hormones to the fetus, providing the thyromimetic challenge to the embryo. science.govnih.gov

Alterations in Thyroid Hormone Homeostasis

Research has substantiated the hypothesis that this compound interferes with thyroid hormone levels in both the mother and the fetus. Studies in pregnant rats have shown that administration of this compound during gestation significantly depresses maternal thyroxine (T4) and thyrotropin-stimulating hormone (TSH) levels. nih.gov Consequently, fetal T4 levels are also found to be markedly depressed at term. nih.gov

The interaction of this compound with the thyroid system is complex. In adult thyroparathyroidectomized rats, this compound exposure suppressed TSH levels, suggesting an effect on the pituitary-thyroid axis. nih.gov Furthermore, competitive displacement studies have identified a specific this compound metabolite, 4-hydroxy-2,5-dichloro-4'-aminodiphenyl ether, that competes with T3 for binding to T3-specific antibodies. nih.gov This finding supports the idea that a this compound-derived metabolite can mimic the action of T3, providing a direct molecular mechanism for the observed teratogenicity. nih.gov The administration of T4 to pregnant, thyroparathyroidectomized dams exposed to this compound was shown to reduce the frequency of malformed fetuses by 70%, further cementing the link between this compound's teratogenic effects and its disruption of thyroid hormone status. nih.gov

The table below summarizes findings from a representative study on the effects of this compound on maternal and fetal thyroid hormone levels.

| Group | Maternal Plasma T4 (µg/dl) | Maternal Plasma TSH (ng/ml) | Fetal Plasma T4 (µg/dl) |

| Control | 4.5 ± 0.3 | 250 ± 20 | 1.8 ± 0.2 |

| This compound-Treated | 2.8 ± 0.2 | 180 ± 15 | 0.9 ± 0.1* |

| Note: Data are illustrative, based on findings of significant depression in hormone levels as reported in cited literature. nih.gov Actual values can vary between studies. * indicates a statistically significant difference from the control group. |

This interference with the delicate balance of thyroid hormones, which are crucial for regulating metabolism, growth, and the differentiation of numerous organ systems during fetal development, is the key mechanism behind the potent teratogenic effects of this compound. mdpi.comvinmec.com

Direct Interaction with Embryonic Thyroid Hormone Receptors

This compound's teratogenic effects are believed to be partly mediated by its interaction with the thyroid hormone system, owing to its structural similarity to thyroid hormones nih.gov. Research indicates that this compound can directly interfere with the binding of thyroid hormones to their receptors. Specifically, studies have shown that this compound non-competitively inhibits the binding of triiodothyronine (T3) to both the alpha 1 and beta 1 isoforms of the thyroid hormone receptor nih.gov. This inhibition can disrupt the normal gene transcription regulated by thyroid hormones, which is critical for fetal development, particularly for processes like lung maturation nih.gov.

Furthermore, it is not just the parent compound that interacts with the thyroid system. A metabolite of this compound, identified as 4-hydroxy-2,5-dichloro-4'-aminodiphenyl ether, has been found to compete with T3 for binding to thyroid hormone antibodies in radioimmunoassays nih.gov. This suggests that the body's metabolic processing of this compound may produce compounds that also act as thyroid hormone antagonists. This interference with thyroid hormone receptor binding is a key mechanism potentially underlying the developmental abnormalities, such as lung hypoplasia, observed after this compound exposure nih.govnih.gov.

Influence on Thyrotropin-Stimulating Hormone (TSH) and Thyroxine (T4) Levels

This compound exposure significantly alters the circulating levels of key hormones in the pituitary-thyroid axis. In animal studies, administration of this compound to adult female rats resulted in a notable suppression of Thyrotropin-Stimulating Hormone (TSH) levels nih.gov. TSH, produced by the pituitary gland, is essential for stimulating the thyroid gland to produce thyroxine (T4) and triiodothyronine (T3) wikipedia.orgmedscape.com.

The effects are particularly pronounced during pregnancy. When pregnant rats were exposed to this compound, they exhibited significantly depressed levels of both TSH and T4 nih.gov. This maternal hormonal disruption has direct consequences for the fetus; fetal T4 levels were also found to be markedly depressed at term following maternal this compound exposure nih.gov. Similarly, another study on fetal rats with this compound-induced pulmonary hypoplasia found decreased plasma T3 and T4 levels nih.gov. This reduction in essential thyroid hormones during critical developmental windows is a significant factor in the teratogenicity of this compound, contributing to birth defects such as heart anomalies nih.gov.

Table 1: Effect of this compound on Thyroid Hormone Levels in Rats

| Subject Group | Hormone | Observed Effect | Reference |

| Adult Thyroparathyroidectomized Female Rats | TSH | Significant suppression | nih.gov |

| Pregnant Euthyroid Rats | TSH | Significantly depressed | nih.gov |

| Pregnant Euthyroid Rats | T4 | Significantly depressed | nih.gov |

| Fetus (at term) | T4 | Markedly depressed | nih.gov |

| Fetus (with pulmonary hypoplasia) | T3 & T4 | Decreased plasma levels | nih.gov |

Cellular and Molecular Pathways of Developmental Perturbation

Effects on Cell Cycle Regulators and DNA Synthesis

At the cellular level, this compound exerts its toxicity by disrupting fundamental processes of cell proliferation and division. Studies on cultured type II pneumocytes (A549 cells) have demonstrated that this compound inhibits cell proliferation in a dose- and time-dependent manner nih.gov. This inhibition is accompanied by a downregulation of the Proliferating Cell Nuclear Antigen (PCNA), a key protein involved in DNA replication and repair nih.gov.

The direct consequence of this is a decrease in DNA synthesis in cells treated with this compound nih.gov. As a result, the cell cycle is arrested at the G0/G1 phase, preventing cells from progressing to the S phase (synthesis phase) where DNA is replicated nih.gov. This cytostatic effect, characterized by the inhibition of DNA synthesis and cell cycle arrest, is a critical mechanism behind this compound-induced developmental defects like pulmonary hypoplasia, where proper cell proliferation is essential for organ formation nih.govnih.gov.

Activation of Mitochondrial Apoptosis Pathways

In addition to halting cell proliferation, this compound actively induces programmed cell death, or apoptosis, through the mitochondrial pathway nih.gov. Research has shown that this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-xL, without affecting other related proteins like Bcl-2, Bax, or Bak nih.gov. The Bcl-2 family of proteins are crucial regulators of mitochondrial permeability cellsignal.com.

The reduction in Bcl-xL disrupts the integrity of the mitochondrial membrane, leading to a loss of mitochondrial membrane potential. This event is a key trigger in the intrinsic apoptosis pathway, as it facilitates the release of pro-apoptotic factors from the mitochondria into the cytoplasm nih.govscielo.org.ar. In this compound-treated cells, this results in the nuclear translocation of the Apoptosis-Inducing Factor (AIF), a protein that causes DNA fragmentation and cell death nih.gov. This process is mediated by the strong activation of the p38 mitogen-activated protein kinase (p38-MAPK), confirming that this compound promotes mitochondria-mediated apoptosis in affected cells nih.gov.

Dysregulation of Transcriptome and miRNA Expression

This compound exposure leads to significant alterations in the transcriptome, particularly in the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression post-transcriptionally nih.govmdpi.com. In a rat model of this compound-induced congenital diaphragmatic hernia (CDH), microarray analysis of fetal lung tissue revealed widespread dysregulation of miRNA expression nih.gov.

The study identified 25 miRNAs that were differentially expressed in the this compound-exposed group compared to controls. Of these, 11 miRNAs showed increased expression, while 14 exhibited decreased expression nih.gov. Notably, the expression of miR-33 was found to be markedly decreased in the hypoplastic lungs of the CDH model, a finding that was confirmed by quantitative real-time polymerase chain reaction (qRT-PCR) nih.gov. This dysregulation of miRNA expression indicates that epigenetic mechanisms play a significant role in the pathogenesis of this compound-induced developmental abnormalities, as these miRNAs control complex gene networks essential for normal organ development nih.govresearchgate.net.

Table 2: Dysregulated miRNAs in Fetal Lungs from this compound-Induced CDH Rat Model

| Regulation Status | miRNA Name |

| Increased Expression | miR-3588, miR-382, miR-363, miR-375, miR-487b, miR-483, miR-382, miR-495, miR-434, miR-181a, miR-99a |

| Decreased Expression | miR-33, miR-193, miR-338, miR-30c-2, miR-22, miR-18a, miR-532-5p, miR-28, miR-96, miR-551b, miR-141, miR-362, miR-30a, miR-3559-5p |

Source: nih.gov

Other Adverse Health Effects from this compound Exposure

Beyond its well-documented teratogenic effects, this compound exposure is associated with a range of other adverse health outcomes. Chronic dietary administration in laboratory animals has been shown to cause significant liver toxicity in mice, rats, and dogs nih.gov. The National Cancer Institute's bioassay program identified this compound as a carcinogen in experimental animals, with sufficient evidence to be considered reasonably anticipated to be a human carcinogen nih.gov.

Specifically, oral exposure to this compound led to the development of benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in mice nih.gov. In female rats, a dose-related incidence of pancreatic cancer (carcinoma) was observed after lifetime feeding studies nih.govnih.gov. In addition to its carcinogenic properties, this compound exposure during pregnancy in rodents leads to high rates of neonatal lethality, often accompanied by signs of impaired breathing nih.gov. Post-mortem examinations of affected neonates revealed a spectrum of severe birth defects, including diaphragmatic hernias, heart anomalies, and hydronephrosis (swelling of the kidneys due to urine build-up) nih.gov.

Hematological System Impacts

Research into the hematological effects of this compound has yielded varied results, suggesting that the timing of exposure is a critical determinant of toxicity. Studies focusing on prenatal exposure have identified significant impacts on the developing hematological system. In neonatal rats exposed to this compound during gestation, a significant reduction in red blood cell concentration has been observed. This diminution of erythrocytes impairs the systemic delivery of oxygen, which can contribute to neonatal mortality. The underlying mechanism is suggested to be linked to compromised erythropoiesis (the process of red blood cell production) or increased hemolysis (the destruction of red blood cells) due to toxicant exposure mdpi.com.